molecular formula C21H21F3N2O2 B6536087 N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-3-(trifluoromethyl)benzamide CAS No. 1021221-32-8

N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-3-(trifluoromethyl)benzamide

Cat. No. B6536087
CAS RN: 1021221-32-8
M. Wt: 390.4 g/mol
InChI Key: NYULRWGBCJXXHJ-UHFFFAOYSA-N
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Description

The compound is a benzamide derivative with a 2,3-dihydro-1H-indole moiety and a trifluoromethyl group. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. The 2,3-dihydro-1H-indole moiety suggests that this compound may have properties similar to other indole derivatives . The trifluoromethyl group is a common substituent in medicinal chemistry due to its ability to modulate the physical-chemical properties of drug-like molecules.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzamide core, the 2,3-dihydro-1H-indole moiety, and the trifluoromethyl group. The exact structure would need to be confirmed using techniques such as X-ray crystallography .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the amide functional group and the trifluoromethyl group. The amide could potentially undergo hydrolysis under acidic or basic conditions, while the trifluoromethyl group could potentially be involved in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could potentially allow for hydrogen bonding, which could influence its solubility in different solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many indole derivatives have been reported to have antiviral activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

Future Directions

Future research could involve further exploration of the properties of this compound and its potential applications. For example, given the reported biological activity of many indole derivatives , this compound could potentially be investigated for its potential medicinal properties.

properties

IUPAC Name

N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N2O2/c1-20(2,3)19(28)26-10-9-13-7-8-16(12-17(13)26)25-18(27)14-5-4-6-15(11-14)21(22,23)24/h4-8,11-12H,9-10H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYULRWGBCJXXHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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